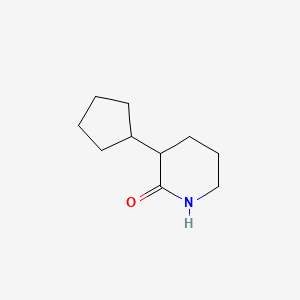
3-Cyclopentylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentylpiperidin-2-one is a compound that belongs to the piperidine family, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound is known for its unique structure, which includes a cyclopentyl group attached to the piperidinone ring, making it an interesting subject for chemical and pharmacological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylpiperidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopentylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atom in the piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperidinones depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Cyclopentylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidinone: Similar to piperidine but with a ketone group.
Cyclopentylpiperidine: Similar structure but without the ketone group.
Uniqueness
3-Cyclopentylpiperidin-2-one is unique due to the presence of both a cyclopentyl group and a ketone group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
660407-17-0 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
3-cyclopentylpiperidin-2-one |
InChI |
InChI=1S/C10H17NO/c12-10-9(6-3-7-11-10)8-4-1-2-5-8/h8-9H,1-7H2,(H,11,12) |
Clave InChI |
DPUSSHZYAUIWGW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2CCCNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531225.png)
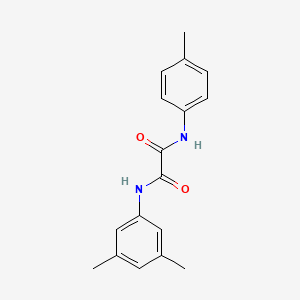



![2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)-](/img/structure/B12531263.png)
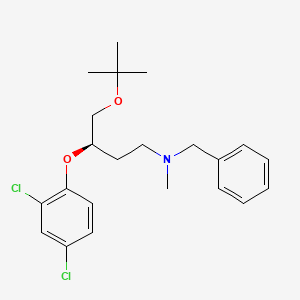
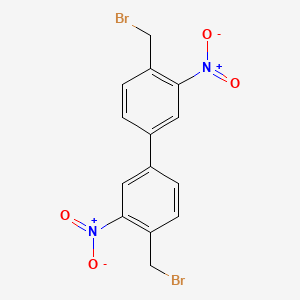
![1,4-Diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol](/img/structure/B12531283.png)
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12531285.png)
![Bis{2-[iodo(dimethyl)stannyl]ethyl}(oxo)phenyl-lambda~5~-phosphane](/img/structure/B12531292.png)
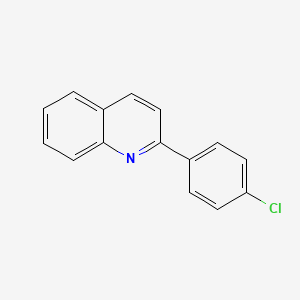
![6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine](/img/structure/B12531310.png)

